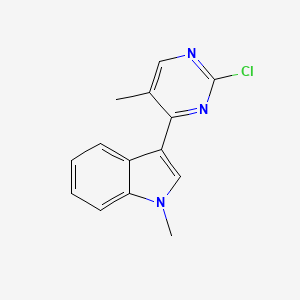
3-(2-chloro-5-methylpyrimidin-4-yl)-1-methylindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chloro-5-methylpyrimidin-4-yl)-1-methylindole is an organic compound that features both an indole and a pyrimidine ring in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-5-methylpyrimidin-4-yl)-1-methylindole typically involves the coupling of an indole derivative with a pyrimidine derivative. One common method involves the reaction of 1-methylindole with 2-chloro-5-methylpyrimidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide, with a base like potassium carbonate to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloro-5-methylpyrimidin-4-yl)-1-methylindole can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation or reduction reactions can modify the indole ring to produce different functionalized indoles.
Scientific Research Applications
3-(2-chloro-5-methylpyrimidin-4-yl)-1-methylindole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes or receptors.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules for various research purposes.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-chloro-5-methylpyrimidin-4-yl)-1-methylindole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but common targets include kinases, which are enzymes involved in cell signaling and regulation.
Comparison with Similar Compounds
Similar Compounds
3-(2-chloro-5-methylpyrimidin-4-yl)-1H-indole: Lacks the methyl group on the indole nitrogen.
3-(2-chloro-5-methylpyrimidin-4-yl)-1-ethyl-1H-indole: Has an ethyl group instead of a methyl group on the indole nitrogen.
3-(2-chloro-5-methylpyrimidin-4-yl)-1-benzyl-1H-indole: Contains a benzyl group on the indole nitrogen.
Uniqueness
The presence of the methyl group on the indole nitrogen in 3-(2-chloro-5-methylpyrimidin-4-yl)-1-methylindole can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties compared to similar compounds.
Properties
Molecular Formula |
C14H12ClN3 |
|---|---|
Molecular Weight |
257.72 g/mol |
IUPAC Name |
3-(2-chloro-5-methylpyrimidin-4-yl)-1-methylindole |
InChI |
InChI=1S/C14H12ClN3/c1-9-7-16-14(15)17-13(9)11-8-18(2)12-6-4-3-5-10(11)12/h3-8H,1-2H3 |
InChI Key |
JFXRZYAYRJDHPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1C2=CN(C3=CC=CC=C32)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


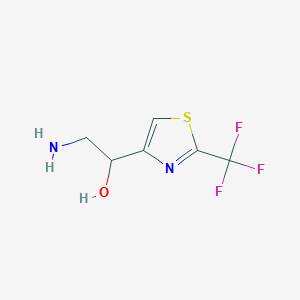
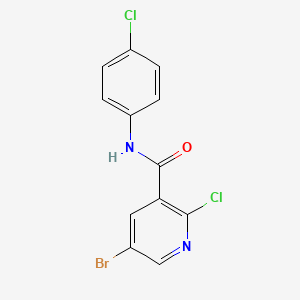
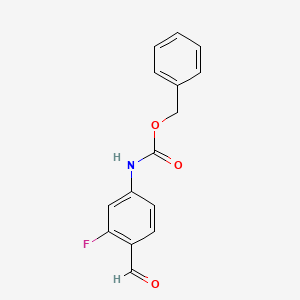
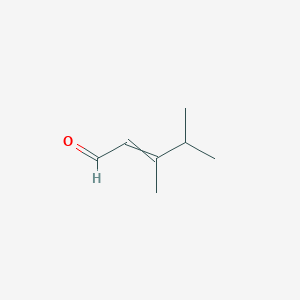
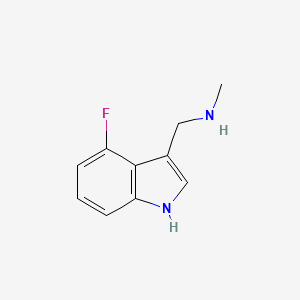
![Ethyl [2-(methoxymethoxy)phenyl]acetate](/img/structure/B8562402.png)
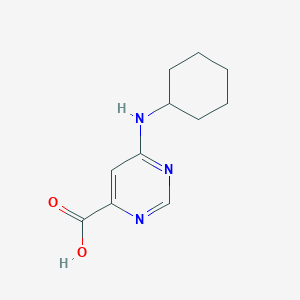
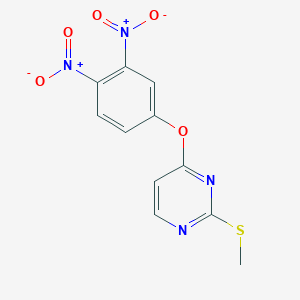
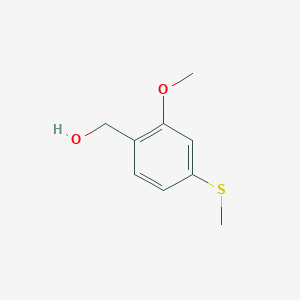
![tert-Butyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B8562440.png)
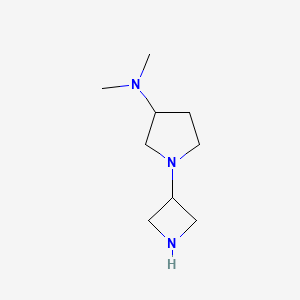
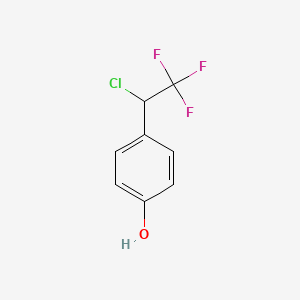
![5,6-Dihydropyrido[2,3-b][1,4]benzoxazepine](/img/structure/B8562490.png)
![3,5-Dimethyl-4-[(pyridin-2-yl)sulfanyl]phenol](/img/structure/B8562497.png)
